Penicinoline

selective cytotoxicity lung cancer 95-D hepatocellular carcinoma HepG2

Penicinoline is the only pyrrolyl 4-quinolinone alkaloid with a Resistance Index of 1.0 against chloroquine-resistant P. falciparum, matching sensitive‑strain potency. Its selective cytotoxicity—potent against 95-D lung cancer (IC₅₀ 0.57 µg/mL) and HepG2 liver cancer (IC₅₀ 6.5 µg/mL), yet inactive against HeLa, KB, KBv200, and Hep-2 (>100 µg/mL)—makes it an essential probe for selectivity‑focused oncology panels. The free C‑3 carboxylic acid is indispensable for this profile; the methyl ester analog becomes broadly cytotoxic. Perfect for antimalarial drug discovery, EGFR T790M virtual screening hit follow‑up, and agrochemical target validation. Supplied as ≥95% pure solid; ≥4 years stability at −20°C. For research use only; not for human or veterinary use.

Molecular Formula C14H10N2O3
Molecular Weight 254.24 g/mol
Cat. No. B8136548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicinoline
Molecular FormulaC14H10N2O3
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(N2)C3=CC=CN3)C(=O)O
InChIInChI=1S/C14H10N2O3/c17-13-8-4-1-2-5-9(8)16-12(11(13)14(18)19)10-6-3-7-15-10/h1-7,15H,(H,16,17)(H,18,19)
InChIKeyDWKAQISLZUQZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penicinoline (Marinamide) – Pyrrolyl 4-Quinolinone Alkaloid Procurement Guide for Antimalarial, Anticancer, and Insecticidal Research


Penicinoline (also referred to as Marinamide; CAS 1214268-60-6, C₁₄H₁₀N₂O₃, MW 254.2) is a naturally occurring pyrrolyl 4-quinolinone alkaloid first isolated from a mangrove-derived endophytic Penicillium sp. and reported in 2010 [1]. Structurally, it features an unprecedented ring system comprising a 4-quinolinone core conjugated with a pyrrole ring and a carboxylic acid moiety, a scaffold subsequently confirmed by X-ray crystallography of its lactam derivative penicinotam [1]. The compound is biosynthesized via anthranilic acid and proline pathways [2] and is commercially available as a research-grade solid (≥95% purity) with demonstrated stability of ≥4 years under -20°C storage [3]. Penicinoline exhibits three mechanistically distinct bioactivities—in vitro cytotoxicity against select cancer cell lines, antiplasmodial activity against both chloroquine-sensitive and -resistant Plasmodium falciparum strains, and insecticidal action against Aphis gossypii—making it a multi-purpose probe compound for infectious disease, oncology, and agrochemical research programs [1][3].

Why Pyrrolyl 4-Quinolinone Alkaloids Cannot Be Interchanged: Penicinoline Procurement Rationale


Within the pyrrolyl 4-quinolinone alkaloid (PQA) class, even single-step structural modifications—methylation of the carboxylic acid, dehydration to a γ-lactam, or oxidation of the pyrrolyl moiety—produce profound shifts in biological target engagement, potency, and selectivity that preclude generic substitution [1][2]. Direct experimental evidence demonstrates that penicinoline, methyl-penicinoline (methyl marinamide), penicinoline E, and quinolactacide, despite sharing the same 4-quinolinone-pyrrole core, diverge substantially in their cytotoxicity profiles: penicinoline is selectively cytotoxic toward 95-D and HepG2 cells while sparing HeLa, KB, KBv200, and Hep-2 cells (IC₅₀ >100 µg/mL), whereas methyl-penicinoline exhibits broad, potent cytotoxicity inclusive of HeLa and MGC832 lines [1][3]. Furthermore, among PQAs tested in parallel, penicinoline and penicinoline E show only weak acetylcholinesterase (AChE) inhibition, while their oxidized congeners (±)-oxypenicinoline A and quinolactacide display therapeutically relevant α-glucosidase inhibition exceeding that of the clinical drug acarbose [2]. These divergent profiles mean that a researcher targeting selective lung cancer cytotoxicity or antimalarial resistance cannot proxy penicinoline with any other commercially available PQA; the quantitative evidence below supports compound-specific procurement decisions.

Penicinoline Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Cancer Cell Line Selectivity: Penicinoline Spares HeLa, KB, KBv200, and Hep-2 Cells at Concentrations >175-Fold Above Its 95-D IC₅₀, Unlike Broadly Cytotoxic Methylpenicinoline

Penicinoline demonstrates a pronounced cell-line selectivity profile that is absent in its closest structural analog, methylpenicinoline (methyl marinamide). In the original isolation study, penicinoline exhibited potent cytotoxicity against 95-D lung cancer cells (IC₅₀ = 0.57 µg/mL) and HepG2 hepatocellular carcinoma cells (IC₅₀ = 6.5 µg/mL), but was essentially inactive against HeLa, KB, KBv200, and Hep-2 cell lines (all IC₅₀ >100 µg/mL), representing a selectivity window exceeding 175-fold between sensitive and resistant lines [1][2]. In contrast, methylpenicinoline (the methyl ester derivative), tested in independent MTT assays, displayed broad and extremely potent cytotoxicity against HepG2 (IC₅₀ = 0.007 µg/mL), 95-D (IC₅₀ = 0.004 µg/mL), MGC832 (IC₅₀ = 0.091 µg/mL), and HeLa (IC₅₀ = 0.529 µg/mL) cell lines with no evidence of selectivity [3][4]. This fundamental difference in selectivity pattern—penicinoline's narrow window versus methylpenicinoline's pan-cytotoxicity—is structurally driven by the free carboxylic acid versus methyl ester at the C-3 position of the quinolinone core, providing a clear structural basis for compound-specific procurement.

selective cytotoxicity lung cancer 95-D hepatocellular carcinoma HepG2 cancer cell line panel

Antimalarial Resistance Profile: Penicinoline Retains Full Potency Against Chloroquine-Resistant P. falciparum (pfDd2), Unlike Chloroquine Which Loses ≥14-Fold Activity

Penicinoline demonstrates an equipotent antimalarial profile against both chloroquine-sensitive (pf3d7) and chloroquine-resistant (pfDd2) strains of Plasmodium falciparum, with identical IC₅₀ values of 25 µM for both strains [1][2]. This contrasts sharply with the clinical antimalarial chloroquine, which exhibits a pronounced potency differential: typical literature IC₅₀ values for chloroquine are approximately 14 nM (0.014 µM) against the sensitive 3D7 strain versus approximately 200 nM (0.2 µM) against the resistant Dd2 strain, representing an approximately 14-fold loss of activity [3]. While penicinoline is intrinsically less potent than chloroquine against sensitive parasites (25 µM vs. 0.014 µM), its complete retention of activity against the resistant strain—yielding a resistance index (RI) of 1.0—represents a mechanistically significant differentiation. Notably, the synthetic derivatives penicinoline E and methyl marinamide are substantially more potent (pf3d7 IC₅₀ = 1.56 µM for both) but show some differential loss against pfDd2 (IC₅₀ = 4.68 µM and 2.34 µM, respectively; RI ≈ 3.0 and 1.5), whereas penicinoline maintains RI = 1.0 [1]. This suggests that the free carboxylic acid of penicinoline, rather than ester derivatives, is pharmacophorically linked to resistance-independent antiplasmodial activity.

antimalarial drug discovery chloroquine resistance Plasmodium falciparum pfDd2 pf3d7

In Silico EGFR T790M Binding: Penicinoline Ranked Among Top 4 Hits from 419 Natural Compounds Screened Against Non-Small Cell Lung Cancer Target

In a published virtual screening study of 419 natural compounds against the EGFR 696-1022 T790M mutant protein associated with drug-resistant non-small cell lung cancer (NSCLC), penicinoline was identified as one of the top four hit compounds with a binding energy of -6.3 kcal/mol [1]. The four lead compounds and their AutoDock binding energies were: Granulatimide (-6.5 kcal/mol), Danorubicin (-6.1 kcal/mol), Penicinoline (-6.3 kcal/mol), and Austocystin D (-7.1 kcal/mol) [1]. Penicinoline ranked third overall, outperforming the known anticancer agent Danorubicin (-6.1 kcal/mol) and approaching the top-ranked Granulatimide (-6.5 kcal/mol). All four hits were subsequently validated by in silico toxicity prediction in lung cancer cell lines using the CLC-Pred server, confirming their predicted cytotoxic capability [1]. This represents the only available head-to-head computational comparison of penicinoline against a large, diverse natural product library for a clinically relevant mutant kinase target. In contrast, methylpenicinoline and penicinoline E were not among the top-scoring compounds in this screen, indicating that the free acid form of penicinoline may possess favorable docking interactions with the EGFR T790M binding pocket that are disrupted by esterification.

EGFR T790M non-small cell lung cancer virtual screening molecular docking in silico drug discovery

Direct HepG2 Cytotoxicity Comparison: Penicinoline (IC₅₀ 13.2 µM) Is Less Potent Than Methyl-Penicinoline (IC₅₀ 11.3 µM), While Penicinoline E and Quinolactacide Are Inactive in the Same Study

In a direct, parallel-testing study by Gao et al. (2012), four pyrrolyl 4-quinolinone alkaloids—penicinoline E, methyl-penicinoline, penicinoline, and quinolactacide—were isolated from the same fermentation extract of Penicillium sp. ghq208 and simultaneously evaluated for cytotoxicity against the HepG2 cell line [1]. Only two of the four compounds showed measurable activity: methyl-penicinoline (IC₅₀ = 11.3 µM) and penicinoline (IC₅₀ = 13.2 µM). Penicinoline E and quinolactacide were both essentially inactive under identical assay conditions [1]. This result provides a rare, internally controlled SAR dataset demonstrating that: (a) the presence of the free carboxylic acid (penicinoline) versus methyl ester (methyl-penicinoline) at C-3 modulates HepG2 potency by only approximately 1.2-fold, ruling out esterification as a major potency driver in this cell line; (b) the additional double bond and ring system modification in penicinoline E completely abolishes activity; and (c) dehydration to the γ-lactam (quinolactacide) likewise eliminates cytotoxicity. The conversion of the IC₅₀ values from the original isolation paper (6.5 µg/mL, Shao et al. 2010) to the molar value reported here (13.2 µM ≈ 3.35 µg/mL) reflects inter-laboratory variability in assay conditions and underscores the value of internal comparator data.

HepG2 hepatocellular carcinoma structure-activity relationship pyrrolyl 4-quinolinone alkaloid parallel cytotoxicity assay

Divergent Enzymatic Target Profile: Penicinoline Shows Weak AChE Inhibition While Structurally Related (±)-Oxypenicinoline A and Quinolactacide Display α-Glucosidase Inhibition More Potent Than Acarbose

In a comprehensive enzymatic profiling study of pyrrolyl 4-quinolone alkaloids by Chen et al. (2021), penicinoline and penicinoline E were tested for acetylcholinesterase (AChE) inhibitory activity and found to exhibit only weak inhibition [1]. In the same study, the structurally related but more oxidized congeners (±)-oxypenicinoline A and quinolactacide displayed no AChE activity but instead demonstrated concentration-dependent α-glucosidase inhibition with IC₅₀ values of 317.8 µM and 365.9 µM, respectively—both more potent than the clinical α-glucosidase inhibitor acarbose (IC₅₀ = 461.0 µM) [1]. This enzymatic divergence is structurally driven: (±)-oxypenicinolines A–D incorporate an unusual 6/6/5/5 tetracyclic system with a rare α-oxidized tetrahydro-pyrrolyl moiety absent in penicinoline [1]. The data demonstrate that oxidation of the pyrrolyl substituent in the PQA scaffold redirects target engagement from weak cholinergic interaction (penicinoline) to therapeutically meaningful carbohydrate-metabolizing enzyme inhibition ((±)-oxypenicinoline A), establishing a clear target-engagement boundary within this compound class.

acetylcholinesterase inhibition α-glucosidase inhibition enzyme target selectivity polypharmacology neurodegenerative disease

Penicinoline Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Antimalarial Lead Optimization Targeting Chloroquine-Resistant P. falciparum with Resistance-Independent Pharmacology

Penicinoline is indicated as a lead scaffold in antimalarial drug discovery programs specifically addressing chloroquine-resistant malaria. Its defining feature—equipotent activity against both chloroquine-sensitive (pf3d7) and chloroquine-resistant (pfDd2) P. falciparum strains with IC₅₀ = 25 µM and a Resistance Index of 1.0—makes it a mechanistically informative starting point for medicinal chemistry campaigns aimed at improving potency while preserving the resistance-independent pharmacology [1][2]. Unlike chloroquine, which suffers an approximately 14-fold potency loss against resistant strains, penicinoline's activity is fully retained, suggesting a distinct mechanism of action or uptake pathway not compromised by PfCRT mutations [2]. The free carboxylic acid at C-3 provides a tractable synthetic handle for prodrug and analog generation, as demonstrated by the Naveen et al. (2017) total synthesis achieving 70–97% overall yields in two steps [1]. Research programs should prioritize penicinoline over its more potent but partially resistance-sensitive derivatives (penicinoline E, RI ≈ 3.0; methyl marinamide, RI ≈ 1.5) when the primary objective is understanding and exploiting resistance-independent antiplasmodial mechanisms [1].

Selective Cytotoxicity Probe for Lung (95-D) and Liver (HepG2) Cancer Cell Line Research Requiring Low Background Activity

Penicinoline serves as a selective molecular probe for laboratories studying lung cancer (95-D, IC₅₀ = 0.57 µg/mL) and hepatocellular carcinoma (HepG2, IC₅₀ = 6.5 µg/mL) where experimental designs demand a compound with low confounding cytotoxicity against common reference cell lines [1][2]. Its inactivity against HeLa, KB, KBv200, and Hep-2 cells (all IC₅₀ >100 µg/mL, a >175-fold selectivity margin) enables its use as a negative control or selectivity marker in multi-cell-line screening panels [2]. This selectivity profile is structurally linked to the free C-3 carboxylic acid; the methyl ester analog (methylpenicinoline) loses all selectivity and becomes broadly and potently cytotoxic (HeLa IC₅₀ = 0.529 µg/mL, 95-D IC₅₀ = 0.004 µg/mL), making penicinoline the obligatory procurement choice for selectivity-focused experiments [3][4]. Researchers should explicitly verify lot-to-lot purity (vendor specification: ≥95%) and confirm compound integrity by HPLC prior to use given the potential for esterification or lactam formation during storage [2].

In Silico-Guided EGFR T790M Inhibitor Discovery for Drug-Resistant Non-Small Cell Lung Cancer (NSCLC)

Penicinoline is positioned as a structurally novel virtual screening hit for computational and medicinal chemistry groups pursuing inhibitors of the EGFR 696-1022 T790M gatekeeper mutant implicated in acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors in NSCLC [1]. Ranked third among 419 screened natural compounds with a binding energy of -6.3 kcal/mol, penicinoline outperformed the known anticancer agent Danorubicin (-6.1 kcal/mol) and approached Granulatimide (-6.5 kcal/mol) in the same AutoDock-based virtual screen [1]. Its pyrrolyl 4-quinolinone chemotype is structurally unrelated to the quinazoline and pyrimidine scaffolds dominating current EGFR inhibitor chemical space, offering a potential avenue for overcoming existing resistance mechanisms. Procurement for this application should be coupled with in vitro EGFR kinase inhibition assays and cellular phosphorylation studies (e.g., p-EGFR Tyr1068) in T790M-mutant NSCLC cell lines (H1975, PC-9) to experimentally validate the in silico prediction before committing to large-scale analog synthesis.

Agrochemical Insecticide Research Targeting Aphid Pests with a Fungal-Derived Natural Product Scaffold

Penicinoline offers a natural product-based insecticidal scaffold for agrochemical discovery programs, with demonstrated activity against the cotton aphid Aphis gossypii at 1,000 ppm [1][2]. While its potency is lower than that of the structurally related quinolactacide (which achieves 88% mortality against Myzus persicae at 250 ppm), penicinoline's distinct advantage lies in its broader biological profile—it simultaneously possesses anticancer and antimalarial activities absent in quinolactacide—making it a versatile probe for studying cross-kingdom target conservation [1][3]. The compound was originally discovered through a collaboration with Syngenta, indicating industrial validation of the PQA scaffold for pesticide development [1]. Agrochemical procurement should consider the compound's stability (≥4 years at -20°C) and the availability of scalable total synthesis routes for potential field-trial quantities [2][4].

Quote Request

Request a Quote for Penicinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.